2-(azepan-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(azepan-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an azepane ring, a chloro-substituted phenyl ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Chloro-Substituted Phenyl Ring: This step involves the reaction of the azepane ring with 2-chloro-5-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Formation of the Amide Bond: The final step involves the coupling of the intermediate with acetic anhydride to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially leading to the removal of the chlorine atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(azepan-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential effects on biological systems.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 2-(morpholin-1-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 2-(pyrrolidin-1-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-(azepan-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties This distinguishes it from similar compounds that contain different cyclic amines, such as piperidine, morpholine, or pyrrolidine
Properties
IUPAC Name |
2-(azepan-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c16-12-6-5-11(15(17,18)19)9-13(12)20-14(22)10-21-7-3-1-2-4-8-21/h5-6,9H,1-4,7-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNJVWGYJMZHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24826144 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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